molecular formula C24H33N5O4 B2771357 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 877631-51-1

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2771357
CAS No.: 877631-51-1
M. Wt: 455.559
InChI Key: ZZXMHAQIJKNLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c30-23(25-8-9-27-14-17-32-18-15-27)24(31)26-19-21(22-7-4-16-33-22)29-12-10-28(11-13-29)20-5-2-1-3-6-20/h1-7,16,21H,8-15,17-19H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXMHAQIJKNLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its potential biological activity. This compound features a unique structural framework that includes a furan ring, a phenylpiperazine moiety, and an oxalamide functional group. These characteristics suggest significant interactions with various biological targets, particularly in the context of pharmacological applications related to neurological disorders.

Structural Overview

The molecular formula of this compound is C23H30N4O4C_{23}H_{30}N_{4}O_{4}, with a molecular weight of approximately 426.5 g/mol. The structural features of this compound are summarized in the following table:

Property Details
Molecular FormulaC23H30N4O4
Molecular Weight426.5 g/mol
Structural ComponentsFuran ring, phenylpiperazine, oxalamide
CAS Number877631-66-8

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies indicate that it may interact with serotonin receptors and other targets involved in mood regulation and anxiety pathways. Although the exact mechanisms remain under investigation, the compound's structural similarities to known psychoactive agents suggest potential efficacy in treating neurological disorders.

Pharmacological Applications

Research has indicated that compounds containing furan and phenylpiperazine structures often exhibit diverse biological activities, including:

  • Antidepressant Effects : The modulation of serotonin pathways positions this compound as a candidate for further exploration in the treatment of depression and anxiety disorders.
  • Antimicrobial Properties : Similar furan derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Case Studies and Research Findings

Several studies have explored the biological implications of furan-based compounds, providing insights into their pharmacological potential:

  • Antibacterial Activity : A study highlighted that derivatives of furan demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that this compound could similarly exhibit antimicrobial properties.
  • Cancer Research : In another study, furan derivatives were evaluated for their inhibitory effects on human cervical cancer cells (HeLa cells). Some conjugates showed remarkable inhibitory activity, indicating that modifications to the furan structure can enhance anticancer properties .
  • Anti-inflammatory Potential : Compounds with similar oxalamide structures have been studied for their anti-inflammatory effects, particularly as selective COX-2 inhibitors. This highlights a pathway through which this compound might exert therapeutic benefits .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, a comparative analysis with related compounds is presented below:

Compound Name Key Features Biological Activity
N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamideLacks phenylpiperazine groupLimited activity documented
N1,N2-bis(furan-2-ylmethyl)oxalamideSimilar oxalamide coreModerate antibacterial activity
N1-(4-fluorobenzyl)-N2-(indolin-1-yl)oxalamideIncorporates indole structureNotable anticancer effects

The presence of both furan and phenylpiperazine groups in this compound enhances its potential biological activity compared to structurally similar compounds.

Q & A

Q. What are the critical steps and conditions for synthesizing N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide?

The synthesis involves multi-step coupling reactions, typically using carbodiimide reagents (e.g., DCC) and activators like HOBt to form the oxalamide bond. Key steps include:

  • Intermediate preparation : Synthesis of furan-2-yl and 4-phenylpiperazine-containing precursors.
  • Coupling conditions : Reactions under inert atmospheres (N₂/Ar) at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or crystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of furan, piperazine, and morpholinoethyl groups.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and stereochemistry .

Q. How can researchers assess the initial biological activity of this compound?

Begin with in vitro assays targeting receptors or enzymes associated with the structural motifs (e.g., GPCRs for piperazine derivatives). Examples:

  • Enzyme inhibition assays (e.g., kinase or protease inhibition).
  • Cell viability assays (e.g., MTT in cancer cell lines).
  • Binding affinity studies (e.g., radioligand displacement for neurotransmitter receptors) .

Advanced Research Questions

Q. What methodologies optimize reaction conditions to improve synthesis yield and scalability?

Use Design of Experiments (DOE) to systematically vary parameters:

  • Temperature : Test ranges (e.g., 0°C vs. room temperature) to balance reaction rate and side-product formation.
  • Solvent polarity : Compare DMF, THF, or dichloromethane for solubility and coupling efficiency.
  • Catalyst loading : Optimize stoichiometry of coupling agents (e.g., DCC/HOBt) to reduce waste .

Q. How should researchers address contradictory bioactivity data across studies?

  • Orthogonal assays : Validate results using independent methods (e.g., SPR vs. fluorescence polarization).
  • Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors.
  • Structural confirmation : Re-analyze batches with NMR to ensure consistency in stereochemistry .

Q. What strategies elucidate the compound’s mechanism of action (MoA)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., serotonin receptors).
  • Computational docking : Map interactions using software like AutoDock to predict binding sites on protein structures.
  • Gene expression profiling : RNA-seq to identify pathways modulated by the compound .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be enhanced?

  • Structural modifications : Introduce hydrophilic groups (e.g., PEG chains) or prodrug moieties.
  • Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility.
  • Co-solvent systems : Use cyclodextrins or lipid-based carriers for in vivo studies .

Q. What approaches guide structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with halogenated phenyl rings or altered morpholinoethyl chains.
  • Bioisosteric replacement : Replace furan with thiophene or pyridine to assess electronic effects.
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using QSAR models .

Q. How can solubility challenges in formulation be methodologically addressed?

  • Solubility screening : Test in buffers with varying pH (1.2–7.4) and surfactants (e.g., Tween-80).
  • Amorphous dispersion : Use spray-drying with polymers (e.g., PVP) to enhance dissolution rates.
  • Nanoparticle encapsulation : Employ PLGA nanoparticles for controlled release .

Q. What experimental validations confirm target engagement in complex biological systems?

  • CRISPR/Cas9 knockout : Assess loss of activity in cells lacking the putative target protein.
  • Competitive binding assays : Use fluorescently labeled probes to quantify displacement.
  • Thermal shift assays : Monitor protein thermal stability changes upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.